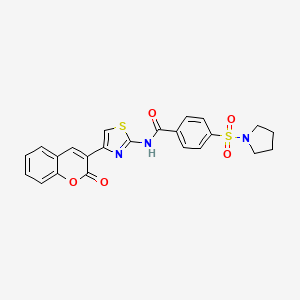

![molecular formula C9H15NO B2606020 7-Methyl-7-azaspiro[3.5]nonan-2-one CAS No. 2306268-80-2](/img/structure/B2606020.png)

7-Methyl-7-azaspiro[3.5]nonan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

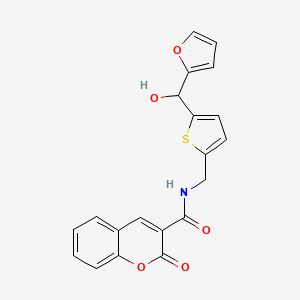

7-Methyl-7-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C9H15NO . It is a derivative of azaspiro, a class of organic compounds that contain a spirocyclic skeleton including a nitrogen atom .

Synthesis Analysis

The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-one is not explicitly detailed in the available resources. For more detailed information on the synthesis process, it would be beneficial to refer to peer-reviewed papers and technical documents related to the compound .Molecular Structure Analysis

The InChI code for 7-Methyl-7-azaspiro[3.5]nonan-2-one is 1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3 . This indicates that the compound contains a total of 27 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Beta-Lactam .Physical And Chemical Properties Analysis

The molecular weight of 7-Methyl-7-azaspiro[3.5]nonan-2-one is 153.22 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications

Synthesis and Chemical Reactivity

- Reformatsky Reagents : Reformatsky reagents prepared from methyl 1-bromocycloalkanoates and zinc react with azomethines or azines to yield various derivatives of 2-azaspiro[3.5]nonan-1-ones, showing the versatility of 7-azaspiro[3.5]nonan-2-one in Reformatsky reactions (Kirillov & Shchepin, 2005).

- Spirocyclic Oxetane-Fused Benzimidazole Synthesis : A novel synthesis pathway for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been developed. This pathway involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations (Gurry, McArdle, & Aldabbagh, 2015).

- Mn(III)-Based Synthesis : A Mn(III)-based reaction has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating another synthetic application of related spirocyclic compounds (Huynh, Nguyen, & Nishino, 2017).

Biological and Pharmacological Applications

- Antibacterial Agents : 7-Methyl-7-azaspiro[3.5]nonan-2-one derivatives have been designed as potent antibacterial agents for treating respiratory tract infections. These derivatives exhibit significant in vitro and in vivo activities against various respiratory pathogens (Odagiri et al., 2013).

- Anticonvulsant Properties : N-Phenylamino derivatives of 2-azaspiro[4.4]nonane, closely related to 7-Methyl-7-azaspiro[3.5]nonan-2-one, have shown notable anticonvulsant activities in various tests, indicating potential therapeutic applications for seizure disorders (Obniska & Kamiński, 2006).

- Antiviral Activity Against Coronaviruses : Certain 1-thia-4-azaspiro derivatives, which are structurally similar to 7-Methyl-7-azaspiro[3.5]nonan-2-one, have been found to inhibit human coronavirus replication, suggesting a potential avenue for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

7-methyl-7-azaspiro[3.5]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEIFMSZSIMUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-7-azaspiro[3.5]nonan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)

![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)

![N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2605956.png)

![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)